2-amino-6-méthyl-5,6,7,8-tétrahydro-1,6-naphtyridine-3-carboxylate d’éthyle

Vue d'ensemble

Description

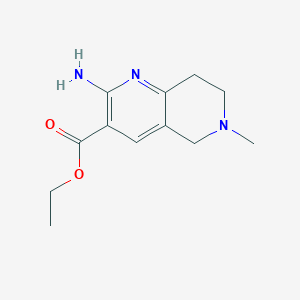

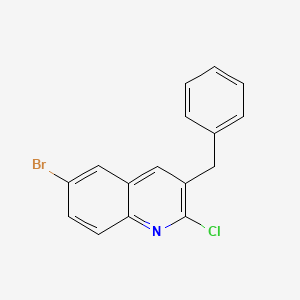

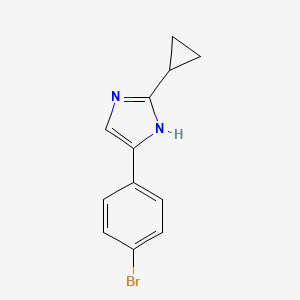

“Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate” is a chemical compound with the empirical formula C12H17N3O2 and a molecular weight of 235.28 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(C1=CC2=C(N=C1N)CCN(C2)C)=O . This indicates that the molecule contains an ethoxy group (CCOC), a methyl group (CH3), and a 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate core.

Mécanisme D'action

The exact mechanism of action of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of certain metabolic pathways. Additionally, it is believed that the compound may act as an inhibitor of certain bacterial and fungal growth, as well as an inhibitor of certain viruses.

Biochemical and Physiological Effects

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain fungi, as well as certain bacteria. Additionally, it has been found to inhibit the growth of certain viruses, and to inhibit the activity of certain enzymes and proteins.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate in laboratory experiments has several advantages. First, it is relatively easy to synthesize and isolate, making it a convenient building block for organic synthesis. Additionally, it is relatively inexpensive, making it a cost-effective compound for laboratory experiments.

However, there are also some limitations to the use of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate in laboratory experiments. For example, the exact mechanism of action of the compound is not fully understood, making it difficult to accurately predict the effects of the compound on various biochemical and physiological processes. Additionally, the compound is relatively unstable and can degrade quickly when exposed to air, making it difficult to store for long periods of time.

Orientations Futures

Given the potential applications of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, there are a number of potential future directions for research. For example, more research could be done to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, more research could be done to develop more efficient and cost-effective methods for synthesizing and isolating the compound. Furthermore, more research could be done to develop more stable forms of the compound, which could be used in a variety of laboratory experiments. Finally, more research could be done to explore the potential applications of the compound in the medical, agricultural, and industrial fields.

Applications De Recherche Scientifique

Recherche anticancéreuse

2-amino-6-méthyl-5,6,7,8-tétrahydro-1,6-naphtyridine-3-carboxylate d’éthyle: a montré un potentiel prometteur dans la recherche anticancéreuse. Des études suggèrent que les composés de la classe des 1,6-naphtyridines présentent une activité contre diverses lignées cellulaires cancéreuses. La relation structure-activité (SAR) et les études de modélisation moléculaire ont été utilisées pour corréler l'activité anticancéreuse de ces composés .

Activité anti-VIH

Le potentiel du composé s’étend à la recherche antivirale, en particulier contre le virus de l’immunodéficience humaine (VIH). L'activité pharmacologique des 1,6-naphtyridines inclut leur utilisation dans le développement de médicaments anti-VIH .

Applications antimicrobiennes

La recherche indique que les 1,6-naphtyridines, y compris le this compound, possèdent des propriétés antimicrobiennes. Cela les rend précieuses dans l'étude de nouveaux antibiotiques et antiseptiques .

Propriétés analgésiques

Les propriétés analgésiques des 1,6-naphtyridines sont d'intérêt pour le développement de nouveaux médicaments contre la douleur. Leur capacité à moduler les récepteurs de la douleur pourrait conduire à de nouveaux traitements pour les affections douloureuses chroniques .

Recherche anti-inflammatoire

Ce composé est également étudié pour ses effets anti-inflammatoires. De telles propriétés sont essentielles dans le traitement des maladies inflammatoires et peuvent conduire au développement de nouveaux médicaments anti-inflammatoires .

Effets antioxydants

Les effets antioxydants des 1,6-naphtyridines sont remarquables. Les antioxydants jouent un rôle important dans la protection des cellules contre le stress oxydatif, qui est impliqué dans diverses maladies, y compris les troubles neurodégénératifs .

Propriétés

IUPAC Name |

ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-3-17-12(16)9-6-8-7-15(2)5-4-10(8)14-11(9)13/h6H,3-5,7H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWISFXVYDNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCN(CC2=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

260247-85-6 | |

| Record name | ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)